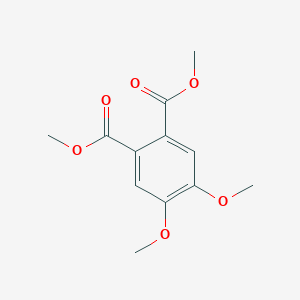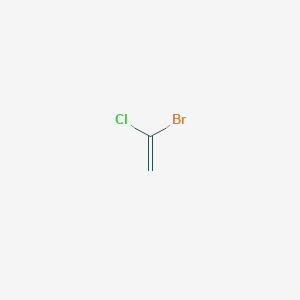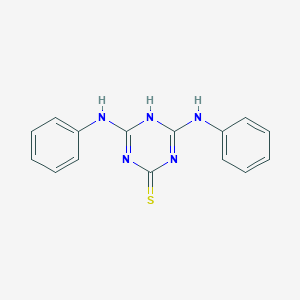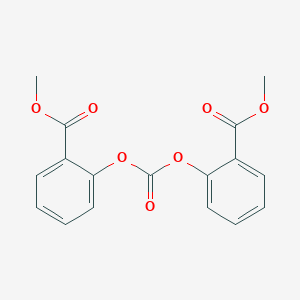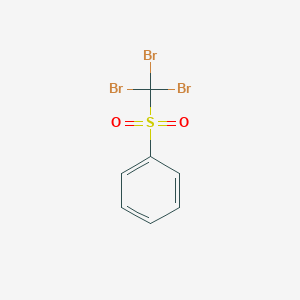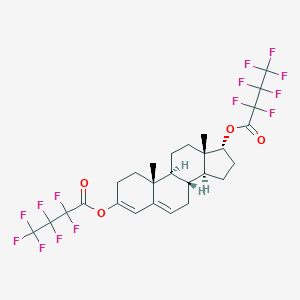
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of androstenedione, a hormone that is naturally produced in the body. In
Wirkmechanismus
The mechanism of action of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) is not fully understood. It is believed to work by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which may be beneficial in the treatment of estrogen-dependent cancers.
Biochemische Und Physiologische Effekte
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) in lab experiments is its potential anti-cancer properties. It may be useful in studying the mechanisms of cancer cell growth and in developing new cancer treatments. However, one limitation is the complexity of its synthesis, which may make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate). One area of research is the development of new cancer treatments based on its anti-cancer properties. Another area of research is the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) and its potential applications in medicine.
Synthesemethoden
The synthesis of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) involves a series of chemical reactions. The starting material is androstenedione, which is reacted with a series of reagents to produce the final product. The synthesis method is complex and requires expertise in organic chemistry. The purity and yield of the final product are critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) has been studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied as a potential treatment for breast cancer. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18072-22-5 |
|---|---|
Produktname |
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) |
Molekularformel |
C27H26F14O4 |
Molekulargewicht |
680.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C27H26F14O4/c1-20-9-7-13(44-18(42)22(28,29)24(32,33)26(36,37)38)11-12(20)3-4-14-15-5-6-17(21(15,2)10-8-16(14)20)45-19(43)23(30,31)25(34,35)27(39,40)41/h3,11,14-17H,4-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1 |
InChI-Schlüssel |
HKIHHWPHLDBSRM-GQDVPIKJSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES |
CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




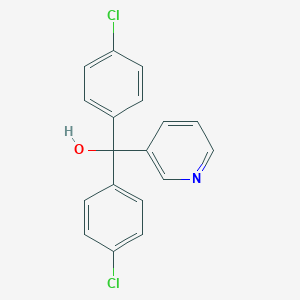
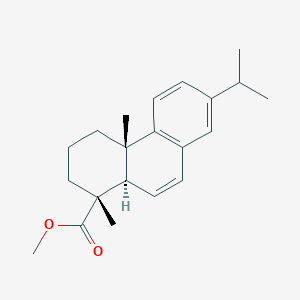
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
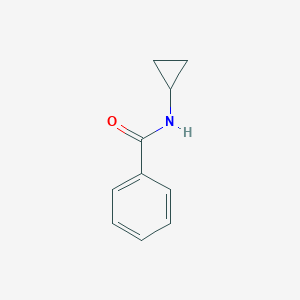
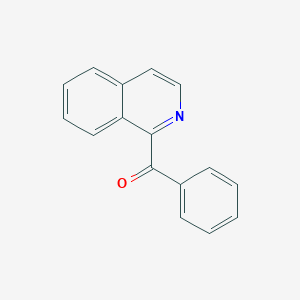
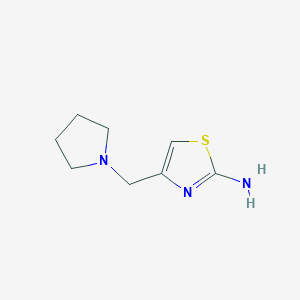
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
